N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features an indole core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl and Methyl Groups: The acetyl group can be introduced through acetylation using acetic anhydride in the presence of a base like pyridine. The methyl group can be added via methylation using methyl iodide and a strong base such as sodium hydride.
Tosylation: The tosyl group is introduced by reacting the indole derivative with tosyl chloride in the presence of a base like triethylamine.
Sulfonamide Formation: The final step involves the reaction of the tosylated indole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The presence of reactive groups like tosyl and acetyl allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines or reduced sulfonamide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfonamide group can interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetyl-2-methyl-1H-indol-5-yl)-4-methylbenzenesulfonamide: Lacks the tosyl group, which may affect its reactivity and biological activity.
N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-benzenesulfonamide: Lacks the methyl group on the benzene ring, which could influence its chemical properties and interactions.
Uniqueness
N-(3-acetyl-2-methyl-1-tosyl-1H-indol-5-yl)-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the tosyl group, in particular, enhances its ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[3-acetyl-2-methyl-1-(4-methylphenyl)sulfonylindol-5-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S2/c1-16-5-10-21(11-6-16)33(29,30)26-20-9-14-24-23(15-20)25(19(4)28)18(3)27(24)34(31,32)22-12-7-17(2)8-13-22/h5-15,26H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIUWNNNZFYDOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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